molecular formula Zn(C18H35O2)2<br>C36H70O4Zn<br>Zn(C18H35O2)2<br>C36H70O4Zn B7822207 ZINC stearate CAS No. 51731-04-5

ZINC stearate

Cat. No. B7822207
CAS RN: 51731-04-5
M. Wt: 632.3 g/mol
InChI Key: XOOUIPVCVHRTMJ-UHFFFAOYSA-L
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Patent
US05646324

Procedure details

The procedure of Example 1 was essentially repeated using glycerol (66.67 cm3) and acetic acid (0.064 g; to pH 4.8) but with zinc stearate (16.67 g) instead of zinc oxide. Zinc stearate does not form zinc oxide under the reaction conditions employed. The slurry was heated at 100° C. for 2 hours, centrifuged with 4 washes, and dried at 80° C. to produce a white powder. From analysis using IR spectroscopy it was found that no glycerato complex was obtained.
Quantity
66.67 mL
Type
reactant
Reaction Step One
Quantity
16.67 g
Type
reactant
Reaction Step Two
Quantity
0.064 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]CC(CO)O.[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:27].[C:28]([O-:47])(=[O:46])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45]>C(O)(=O)C>[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:27].[C:28]([O-:47])(=[O:46])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45].[O-2:1].[Zn+2:27] |f:1.2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
66.67 mL
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
16.67 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Three
Name
Quantity
0.064 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05646324

Procedure details

The procedure of Example 1 was essentially repeated using glycerol (66.67 cm3) and acetic acid (0.064 g; to pH 4.8) but with zinc stearate (16.67 g) instead of zinc oxide. Zinc stearate does not form zinc oxide under the reaction conditions employed. The slurry was heated at 100° C. for 2 hours, centrifuged with 4 washes, and dried at 80° C. to produce a white powder. From analysis using IR spectroscopy it was found that no glycerato complex was obtained.
Quantity
66.67 mL
Type
reactant
Reaction Step One
Quantity
16.67 g
Type
reactant
Reaction Step Two
Quantity
0.064 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]CC(CO)O.[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:27].[C:28]([O-:47])(=[O:46])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45]>C(O)(=O)C>[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:27].[C:28]([O-:47])(=[O:46])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45].[O-2:1].[Zn+2:27] |f:1.2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
66.67 mL
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
16.67 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Three
Name
Quantity
0.064 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05646324

Procedure details

The procedure of Example 1 was essentially repeated using glycerol (66.67 cm3) and acetic acid (0.064 g; to pH 4.8) but with zinc stearate (16.67 g) instead of zinc oxide. Zinc stearate does not form zinc oxide under the reaction conditions employed. The slurry was heated at 100° C. for 2 hours, centrifuged with 4 washes, and dried at 80° C. to produce a white powder. From analysis using IR spectroscopy it was found that no glycerato complex was obtained.
Quantity
66.67 mL
Type
reactant
Reaction Step One
Quantity
16.67 g
Type
reactant
Reaction Step Two
Quantity
0.064 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]CC(CO)O.[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:27].[C:28]([O-:47])(=[O:46])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45]>C(O)(=O)C>[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:27].[C:28]([O-:47])(=[O:46])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45].[O-2:1].[Zn+2:27] |f:1.2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
66.67 mL
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
16.67 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Three
Name
Quantity
0.064 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05646324

Procedure details

The procedure of Example 1 was essentially repeated using glycerol (66.67 cm3) and acetic acid (0.064 g; to pH 4.8) but with zinc stearate (16.67 g) instead of zinc oxide. Zinc stearate does not form zinc oxide under the reaction conditions employed. The slurry was heated at 100° C. for 2 hours, centrifuged with 4 washes, and dried at 80° C. to produce a white powder. From analysis using IR spectroscopy it was found that no glycerato complex was obtained.
Quantity
66.67 mL
Type
reactant
Reaction Step One
Quantity
16.67 g
Type
reactant
Reaction Step Two
Quantity
0.064 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]CC(CO)O.[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:27].[C:28]([O-:47])(=[O:46])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45]>C(O)(=O)C>[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:27].[C:28]([O-:47])(=[O:46])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45].[O-2:1].[Zn+2:27] |f:1.2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
66.67 mL
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
16.67 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Three
Name
Quantity
0.064 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.